![B607363 Ergoloid Mesylates CAS No. 8067-24-1](/img/no-structure.png)
Ergoloid Mesylates
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . It is used to treat some mood, behavior, or other problems that may be due to changes in the brain from Alzheimer’s disease or multiple small strokes .
Synthesis Analysis
Ergoloid Mesylates is an equiproportional preparation of three different ergotamantriones: dihydroergocornine, dihydroergocristine, and dihydroergocryptine . All these components are produced by the fungus Claviceps purpurea and are all derivatives of the tetracyclic compound 6-methylergonovine .Molecular Structure Analysis
The components of the Ergoloid Mesylates mixture are composed of the dihydrogenated ergot alkaloid derivatives . The mixture contains equal amounts of three ergot alkaloids .Physical And Chemical Properties Analysis
Ergoloid Mesylates is a combination medication made of ergot derivatives. It’s produced from a type of fungus called ergot . The bioavailability of Ergoloid Mesylates is 25%, and it has a protein binding of 98-99% .科学的研究の応用
Treatment of Dementia and Age-Related Cognitive Impairment
Ergoloid Mesylates have been used to treat dementia and age-related cognitive impairment, such as in Alzheimer’s disease . However, a systematic review published in 1994 found little evidence to support the use of ergoloid mesylates, concluding only that potentially effective doses may be higher than those currently approved in dementia treatment .
Aid in Recovery After Stroke
Ergoloid Mesylates have been used to aid in recovery after stroke . This is due to their potential to improve blood flow and oxygen supply to the brain, which can help in the recovery process.
Treatment of Hyperprolactinemia
Ergoloid Mesylates have been used to treat hyperprolactinemia, a condition characterized by high levels of prolactin in the blood . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction.
Treatment of Idiopathic Decline in Mental Capacity
Ergoloid Mesylates are indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity . This medication is sometimes prescribed for other uses .
Treatment of Symptoms Due to Aging Process
This medication, a combination of several drugs that belong to a group of drugs called ergoloid mesylates, is used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Uncertainties Surrounding Use for Dementia
The use of ergoloid alkaloids for dementia has been surrounded with uncertainties. In 2000, a systematic Cochrane review concluded that hydergine was well tolerated and showed significant treatment effects when assessed by either global ratings or comprehensive rating scales .
作用機序
Target of Action
Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function.
Mode of Action
Ergoloid Mesylates interact with their targets through a dual action of partial agonism and antagonism . This means they can both stimulate and inhibit these receptors, depending on the specific context within the body.
Biochemical Pathways
Their interaction with adrenergic, dopaminergic, and serotonergic receptors suggests they may influence a variety of neurological and cardiovascular processes .
Pharmacokinetics
Ergoloid Mesylates are incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching the systemic circulation . They undergo rapid first-pass metabolism in the liver . The peak levels are achieved within 1.5 to 3 hours . Ergoloid Mesylates are primarily excreted in the feces, and they have a half-life of 2 to 12 hours .
Result of Action
They are used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Action Environment
It is known that individual health conditions, such as liver function, can impact the metabolism and effectiveness of the drug . Additionally, Ergoloid Mesylates are contraindicated in patients who have previously shown hypersensitivity to the drug .
Safety and Hazards
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ergoloid Mesylates involves the condensation of ergotamine and dihydroergocristine followed by methylation with methanesulfonic acid.", "Starting Materials": [ "Ergotamine", "Dihydroergocristine", "Methanesulfonic acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Ergotamine and dihydroergocristine are dissolved in methanol and treated with sodium hydroxide to form the condensation product.", "The resulting mixture is then treated with methanesulfonic acid to methylate the product and form Ergoloid Mesylates.", "The product is extracted with chloroform and purified by recrystallization." ] } | |
CAS番号 |
8067-24-1 |
製品名 |
Ergoloid Mesylates |
分子量 |
2314.78 |
IUPAC名 |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
外観 |
White to light yellow crystalline powder. |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。